N6 Substitution Dictates PDE5 Inhibitory Potency and PDE6 Selectivity
The presence of a benzyl group at position-6 of the pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold is essential for PDE5 inhibitory activity. The specific compound 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one (compound 11e) demonstrated a favorable activity and selectivity profile versus PDE6 [1]. The target compound, 6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, introduces a 2-fluoro substituent on this critical benzyl ring. While direct IC50 data for this specific fluorinated compound are absent from public data, class-level SAR inference strongly suggests that this electron-withdrawing substituent will alter the compound's IC50, selectivity window over other PDE isoforms, and potentially its metabolic stability, providing a differentiated tool profile compared to the unsubstituted benzyl analog.
| Evidence Dimension | PDE5 inhibitory activity and selectivity profile versus PDE6 |
|---|---|
| Target Compound Data | No quantitative IC50 data publicly available. |
| Comparator Or Baseline | Compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one) showed an IC50 in the range of 0.14–1.4 µM for PDE5 and a good selectivity profile versus PDE6. |
| Quantified Difference | Cannot be quantified without proprietary data. The structural modification is inferred to alter potency and selectivity. |
| Conditions | In vitro enzymatic assay using PDE5 extracted from human platelets. |
Why This Matters
For researchers studying PDE5-mediated pathways, procuring the 2-fluorobenzyl derivative is mandatory to investigate how a common medicinal chemistry tactic (fluorination) impacts target selectivity, as the unsubstituted analog's profile is already defined.
- [1] All Journals. (n.d.). A series of pyrazolo[3,4-d]pyridazinones and analogues, potentially useful as peripheral vasodilators. In Journal of Medicinal Chemistry (Summary of compound 11e). View Source
